4,4-Dimethylpentane-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
4,4-dimethylpentane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3,(H2,8,9,10) |
InChI Key |
LDHCCUWFQNWIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of 4,4 Dimethylpentane 2 Sulfonamide Transformations
Mechanistic Insights into Sulfonamide Bond Formation
The synthesis of sulfonamides, including 4,4-Dimethylpentane-2-sulfonamide, is a cornerstone of organic and medicinal chemistry. The mechanism of sulfonylation, however, is not universally agreed upon and is highly dependent on the specific reaction conditions. researchgate.net Generally, the formation of the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine.
One proposed mechanism involves a sulfene (B1252967) intermediate, particularly when the sulfonylation of alcohols is considered. researchgate.net However, for the amination of sulfonyl chlorides, a direct nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride is a more commonly accepted pathway. The reaction proceeds through a transition state where the nitrogen atom of the amine forms a bond with the sulfur atom, leading to the displacement of the chloride ion.
Recent advancements have introduced novel methods for sulfonamide synthesis. For instance, a copper-catalyzed synthesis from a sulfur dioxide surrogate, boronic acids, and amines has been developed, though it has limitations with ammonia (B1221849). acs.org Another innovative approach is an electrochemical synthesis utilizing thiols and amines. acs.org A method involving the reaction of organolithium reagents with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has also been reported, offering a direct route to primary sulfonamides. acs.org
The general reaction for the formation of a sulfonamide can be represented as:
R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻
In the context of this compound, the corresponding sulfonyl chloride, 4,4-dimethylpentane-2-sulfonyl chloride, would react with ammonia or a primary amine. The bulky tert-butyl group on the alkyl chain may sterically hinder the reaction, potentially affecting the reaction rate and yield.
Cleavage Reactions of the Sulfonamide Moiety
The sulfonamide bond, while generally stable, can be cleaved under various conditions through different mechanistic pathways.
Hydrolytic cleavage of sulfonamides can occur at the S-N, C-N, or C-S bonds, often catalyzed by acids or metal oxides like ceria. acs.orgnih.gov
S-N Bond Cleavage: This is a common pathway for sulfonamide degradation, proceeding via a nucleophilic attack on the sulfur atom. nih.gov Under acidic conditions, the protonated amine group becomes less reactive towards nucleophiles, making the sulfonic group the primary site of attack. nih.gov This results in the formation of a sulfonic acid and an amine. For this compound, this would yield 4,4-dimethylpentane-2-sulfonic acid and the corresponding amine.
C-N Bond Cleavage: This pathway can occur through an aromatic nucleophilic substitution mechanism, particularly in sulfonamides with heterocyclic aromatic rings. nih.gov It can also be initiated by the attack of oxidants at the central nitrogen atom. nih.gov While less common for alkylsulfonamides, certain catalytic conditions can promote this cleavage. acs.orgnih.gov
C-S Bond Cleavage: The cleavage of the carbon-sulfur bond is another possible degradation route, though generally less favored than S-N cleavage. acs.orgnih.gov Radical-mediated processes can lead to C-S bond scission. nih.gov
The table below summarizes the products of hydrolytic cleavage of a generic sulfonamide, R-SO₂-NH-R'.
| Bond Cleaved | Products |
| S-N | R-SO₃H + R'-NH₂ |
| C-N | R-SO₂H + R' (as a hydrocarbon) |
| C-S | R (as a hydrocarbon) + HO₃S-NH-R' |
Reductive cleavage of sulfonamides offers a mild and selective method for deprotection in organic synthesis. A notable development is the use of thiourea-based organophotosensitizers to promote the reductive photocleavage of sulfonamides. researchgate.netresearchgate.netnih.govchemrxiv.org
The proposed mechanism for this transformation involves the following key steps: researchgate.net
The thiourea (B124793) photosensitizer absorbs light and transfers energy from its triplet-excited state to the sulfonamide.
The excited sulfonamide reacts with a reducing agent, such as tetrabutylammonium (B224687) borohydride, to generate a carbon-centered ketyl radical.
This radical intermediate undergoes homolytic cleavage of the N-S bond to yield the deprotected amide and a sulfonyl radical.
This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. researchgate.netresearchgate.netnih.gov
While not directly this compound, the study of N-hydroxysulfonamides provides insights into potential photochemical pathways. The photodecomposition of 2-(2-nitrophenyl)ethyl-caged N-hydroxysulfonamides reveals multiple cleavage pathways. nih.gov A proposed mechanism involves a Norrish type II 1,5-hydrogen atom abstraction, leading to an aci-nitro intermediate. nih.gov This intermediate can then undergo: nih.gov
Concomitant C-O/N-S bond cleavage.
Simple C-O bond cleavage.
Isomerization followed by O-N bond cleavage.
The specific pathway is influenced by the pKa of the N-hydroxysulfonamide. nih.gov
Radical-mediated reactions can effectively cleave the robust bonds within the sulfonamide moiety. For instance, the degradation of C2 sulfonates by anaerobic bacteria involves a radical-mediated C-S bond cleavage catalyzed by an oxygen-sensitive enzyme. nih.gov This process is crucial in microbial sulfur metabolism. nih.gov
Computational studies, including the analysis of spin density profiles, are essential for understanding the intricate details of these radical mechanisms. The distribution of spin density in a radical intermediate can indicate the most likely site of bond cleavage. For a sulfonyl radical generated from a sulfonamide, the spin density would be localized on the sulfur and oxygen atoms, influencing its subsequent reactions.
Reactivity of the Alkyl Chain within this compound
The steric hindrance provided by the 4,4-dimethylpentyl group can impact the accessibility of the sulfonamide functional group to reagents, potentially slowing down reaction rates compared to less hindered analogues. Furthermore, the alkyl chain itself can undergo reactions, although typically under more forcing conditions than those required for the cleavage of the sulfonamide bond. For example, free radical halogenation could occur at the various carbon atoms of the pentyl chain, with selectivity depending on the stability of the resulting carbon radical.
Conformational Analysis and Advanced Theoretical Studies of 4,4 Dimethylpentane 2 Sulfonamide
Quantum Chemical Methodologies Applied to Sulfonamide Systems
Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, geometry, and energetic properties of molecules. For sulfonamide systems, these methods provide insights that are often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium to large-sized organic molecules, including sulfonamides, due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to perform geometry optimizations, where the goal is to find the lowest energy arrangement of atoms, and to calculate the relative energies of different conformations.
Various DFT functionals have been successfully applied to sulfonamide systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular choices for geometry optimization and energy calculations of sulfonamides and has been shown to provide results that are in good agreement with experimental data. researchgate.netnih.gov Other functionals, such as the Minnesota functionals (e.g., M06-2X), have also been employed, particularly for studies where non-covalent interactions are important. researchgate.net These calculations are fundamental in mapping the potential energy surface of a molecule, identifying stable conformers (local minima), and determining the energy barriers for rotation around key chemical bonds.
The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For sulfonamides, which contain second-row elements like sulfur, the inclusion of polarization and diffuse functions in the basis set is critical for obtaining reliable results.
Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used in DFT studies of sulfonamides. researchgate.netnih.govCurrent time information in Bangalore, IN. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron clouds. The "++" notation signifies the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for accurately describing anions and systems with lone pairs of electrons. Correlation-consistent basis sets, such as Dunning's cc-pVTZ, are also utilized for higher accuracy calculations. researchgate.net The choice of basis set often represents a compromise between desired accuracy and available computational resources.
Table 1: Commonly Used Basis Sets in DFT Studies of Sulfonamides
| Basis Set | Description | Typical Application |
|---|---|---|
| STO-3G | Minimal basis set | Initial, low-cost calculations |
| 6-31G(d) or 6-31G* | Split-valence with polarization on heavy atoms | Routine geometry optimizations |
| 6-311G(d,p) | Triple-split valence with polarization functions | More accurate geometry and energy calculations |
| 6-311++G(d,p) | Includes diffuse functions for better description of anions and lone pairs | High-accuracy calculations, especially for anionic species |
This table is generated based on information from various computational chemistry resources and publications. researchgate.netnih.govCurrent time information in Bangalore, IN.researchgate.netmdpi.comacs.org
Many chemical and biological processes occur in solution, where the surrounding solvent can significantly influence the conformational preferences of a molecule. Continuum solvent models are a computationally efficient way to account for the bulk effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), are widely used to study the influence of solvents on sulfonamide conformations. nih.govmdpi.com These models can predict how a solvent stabilizes or destabilizes different conformers based on their dipole moments. For instance, polar solvents are expected to better solvate and thus stabilize conformers with larger dipole moments. These calculations are crucial for bridging the gap between theoretical gas-phase studies and experimental solution-phase observations. rsc.orgnih.govresearchgate.net
Conformational Isomerism and Energy Landscapes
The flexibility of the sulfonamide group and the attached alkyl chains gives rise to a complex energy landscape with multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to predicting the dominant structures of 4,4-Dimethylpentane-2-sulfonamide.
Rotation around the S-N bond in sulfonamides leads to different spatial arrangements of the substituents on the sulfur and nitrogen atoms. Two principal conformations are the "eclipsed" and "staggered" forms. In many sulfonamides, particularly those derived from primary amines, the eclipsed conformation, where the N-H bonds are eclipsed with the S=O bonds, is found to be energetically favored. researchgate.net This preference is often attributed to attractive interactions, such as hydrogen bonding between the amino hydrogens and the sulfonyl oxygens. researchgate.net
Table 2: General Conformational Preferences in Simple Alkanes and Substituted Systems
| Conformation | Dihedral Angle | General Stability | Influencing Factors |
|---|---|---|---|
| Staggered (Anti) | ~180° | Most stable for simple alkanes | Minimizes steric and torsional strain |
| Staggered (Gauche) | ~60° | Less stable than anti | Subject to gauche interactions |
This table provides a general overview of conformational analysis principles. nih.gov
The presence of a bulky, branched alkyl chain, such as the 4,4-dimethylpentyl group, is expected to have a profound impact on the conformational landscape of the sulfonamide. This group, structurally similar to a neopentyl group, introduces significant steric hindrance.
Studies on other N-alkyl sulfonamides have shown that when the alkyl group is large and branched, particularly at the α- or β-carbon, the increased steric hindrance can prevent certain conformations and favor others that minimize steric clashes. In the case of this compound, the bulky tert-butyl moiety at the end of the pentyl chain will restrict rotation around the C-C bonds of the chain and influence the orientation of the entire alkyl group relative to the sulfonamide headgroup. This steric bulk will likely increase the rotational barrier around the S-C bond and may favor extended or "anti" conformations of the alkyl chain to move the bulky group away from the sulfonyl oxygens. The flexibility of the molecule is thereby reduced, and the energy difference between the global minimum conformation and other higher-energy conformers is likely to be larger than in sulfonamides with smaller, unbranched alkyl chains.
Investigation of Rotational Barriers and Stereodynamics
The stereodynamics of this compound are largely dictated by the rotational barriers around its single bonds, primarily the sulfur-nitrogen (S-N) bond and the carbon-sulfur (C-S) bond. The rotation around the S-N bond in sulfonamides is known to be significantly hindered, often leading to distinct, stable conformers that can be observed at room temperature. researchgate.net This restricted rotation is attributed to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom, as well as repulsive forces between the electrons of the two atoms. researchgate.net
In the case of this compound, the presence of a bulky 4,4-dimethylpentyl group attached to the sulfur atom introduces considerable steric hindrance, which is expected to influence the rotational energy landscape. Theoretical calculations on related sulfonamides have shown that torsional barriers can be substantial, comparable to those in amides. researchgate.net For this compound, different staggered and eclipsed conformations would arise from rotation around the S-N and C-S bonds. The relative energies of these conformers determine the population distribution at thermal equilibrium.
Computational studies on similar sulfonamides, such as toluenesulfonamides, have been used to determine the barriers to internal rotation. For instance, the energy barrier for the rotation of a methyl group can vary significantly depending on its position and interaction with the sulfonamide group. mdpi.comcore.ac.uknih.govresearchgate.net While a methyl group in the para position of a benzene (B151609) ring might rotate almost freely, an ortho-substituted methyl group experiences a much higher rotational barrier due to steric interactions. mdpi.comcore.ac.uknih.govresearchgate.net By analogy, the bulky alkyl group in this compound is expected to create a complex potential energy surface with multiple minima and significant barriers to interconversion.
Table 1: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Conformer Transition | Calculated Rotational Barrier (kJ/mol) |
| S-N | Eclipsed ↔ Staggered | 18 - 25 |
| C-S | Gauche ↔ Anti | 10 - 15 |
| C2-C3 | Gauche ↔ Anti | 12 - 18 |
Note: These values are illustrative and based on typical ranges for similar aliphatic sulfonamides. Actual values would require specific quantum chemical calculations.
Non-Covalent Interactions within this compound and its Aggregates
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. optica.org For this compound, both intramolecular and intermolecular non-covalent forces are significant.
Intramolecular Hydrogen Bonding Analysis
The structure of this compound features a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the two sulfonyl oxygen atoms). This arrangement allows for the possibility of intramolecular hydrogen bonding. Depending on the conformation of the alkyl chain, the N-H proton can interact with one of the sulfonyl oxygens to form a five or six-membered ring. researchgate.netnih.gov
Such intramolecular hydrogen bonds can lead to a more compact and rigid conformation of the molecule. researchgate.net Theoretical studies on alkylimino-substituted sulfonamides have shown that the strength of these intramolecular hydrogen bonds can vary depending on the length and structure of the alkyl chain, with energies typically in the range of 5-9 kcal/mol. nih.govacs.org The formation of these bonds can influence the physicochemical properties of the compound, including its lipophilicity and membrane permeability. researchgate.net For this compound, a stabilizing intramolecular interaction between the sulfonamide proton and the sulfonyl lone pairs is conceivable in the gas phase or in non-polar solvents. optica.org
Intermolecular Interactions in Solid and Solution States
In the condensed phase (solid and solution), intermolecular interactions become dominant. The sulfonamide group is a potent mediator of hydrogen bonding. researchgate.netnih.govnih.gov The most significant intermolecular interaction for this compound is the hydrogen bond between the N-H group of one molecule and a sulfonyl oxygen atom of a neighboring molecule (N-H···O=S). nih.gov
These strong hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains, in the crystalline state. nih.govnih.govmdpi.comresearchgate.net The packing of molecules in the crystal lattice will be a balance between these strong, directional hydrogen bonds and weaker van der Waals interactions involving the bulky 4,4-dimethylpentyl groups. nih.govmdpi.comresearchgate.net The specific hydrogen-bonding pattern can vary, leading to different crystalline polymorphs with distinct physical properties. nih.gov In solution, the extent of self-association through hydrogen bonding will depend on the nature of the solvent. In polar, hydrogen-bonding solvents, solute-solvent hydrogen bonds may be favored over solute-solute interactions. optica.org
Topological Analysis: Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) Plot Index, and Quantum Theory of Atoms in Molecules (QTAIM)
Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis provide deep insights into the nature of chemical bonds and non-covalent interactions. youtube.com
QTAIM analysis, based on the topology of the electron density (ρ(r)), can be used to characterize the interactions within this compound. iisc.ac.in The analysis would reveal bond critical points (BCPs) between covalently bonded atoms. For the expected N-H···O intermolecular hydrogen bonds, BCPs would also be found, and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would quantify the strength and nature of the interaction. A positive Laplacian indicates a closed-shell interaction, characteristic of hydrogen bonds.
NCI plot analysis is a powerful tool for visualizing non-covalent interactions in real space. youtube.com For this compound, an NCI plot would likely show:
Large, green-colored surfaces indicating weak van der Waals interactions, particularly around the hydrocarbon portions of the molecule.
Blue-colored discs or surfaces between the N-H proton and a sulfonyl oxygen, indicative of strong, attractive hydrogen bonds.
Red-colored areas, especially around the sterically hindered tert-butyl group, signifying repulsive steric clashes.
Table 2: Exemplary QTAIM Parameters for a Hypothetical Intermolecular N-H···O Hydrogen Bond in this compound Dimers
| Parameter | Value (atomic units) | Interpretation |
| Electron Density (ρ) | 0.02 - 0.04 | Indicates a significant interaction. |
| Laplacian of Electron Density (∇²ρ) | > 0 | Characteristic of a closed-shell interaction (hydrogen bond). |
| Bond Ellipticity (ε) | < 0.1 | Suggests a cylindrically symmetric bond. |
Note: These values are illustrative and based on published data for sulfonamide hydrogen bonds. Actual values would require specific calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Key descriptors include the energies of the frontier molecular orbitals and the molecular electrostatic potential.
HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the sulfonamide group, specifically on the nitrogen and oxygen atoms which have lone pairs of electrons. The LUMO is likely to be distributed over the sulfur atom and the adjacent atoms of the sulfonyl group. The calculated HOMO-LUMO gap for similar aliphatic sulfonamides would provide an estimate for this molecule's kinetic stability.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map is expected to show:
Negative potential (red/yellow): Regions of high electron density, located around the electronegative oxygen atoms of the sulfonyl group. These are the most likely sites for electrophilic attack and are the hydrogen bond acceptor sites.
Positive potential (blue): Regions of low electron density, primarily around the acidic hydrogen atom of the N-H group. This is the site for nucleophilic attack and is the hydrogen bond donor site.
Neutral potential (green): Regions of near-zero potential, covering the aliphatic hydrocarbon portions of the molecule.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 8.5 eV | Chemical stability and reactivity |
| Dipole Moment | ~ 3.5 - 4.5 D | Molecular polarity |
Note: These values are estimations based on typical values for aliphatic sulfonamides and would need to be confirmed by specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This analysis provides crucial insights into charge distribution, intramolecular charge transfer (ICT), and the delocalization effects that contribute to molecular stability.
For a molecule like this compound, NBO analysis would focus on the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is a key indicator of the strength of electron delocalization. scirp.org In sulfonamides, significant interactions typically involve the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) associated with the sulfur-oxygen and sulfur-nitrogen bonds. nih.gov
These hyperconjugative interactions result in a transfer of electron density, which stabilizes the molecule. A higher E(2) value signifies a stronger interaction and greater stabilization. For instance, the delocalization of a nitrogen lone pair (LP N) into an adjacent antibonding S-O orbital (σ* S-O) would indicate a degree of π-character in the S-N bond, affecting its length and rotational barrier. chemrxiv.orgacs.org
Hypothetical NBO Analysis Data for a Representative Sulfonamide
Since specific data for this compound is unavailable, the following table illustrates the type of data an NBO analysis would generate for a generic sulfonamide structure. This data quantifies the key donor-acceptor interactions that stabilize the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (S-O1) | 5.8 | n → σ |
| LP (1) N | σ (S-O2) | 5.6 | n → σ |
| LP (2) O1 | σ (S-N) | 12.1 | n → σ |
| LP (2) O2 | σ (S-N) | 12.3 | n → σ |
| LP (3) O1 | σ (S-C) | 1.5 | n → σ* |
| Note: This table is illustrative and does not represent experimentally verified data for this compound. |
The data in such a table would reveal the most significant charge transfer pathways. In many sulfonamides, the interactions between oxygen lone pairs and the S-N antibonding orbital are substantial, indicating a significant flow of electron density that stabilizes the core sulfonamide group. nih.gov
Computational Studies on Bond Dissociation Energies (BDEs) and Reaction Pathways
Computational chemistry provides essential tools for predicting the reactivity of molecules by calculating bond dissociation energies (BDEs). The BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals. psu.edu Bonds with lower BDEs are typically weaker and represent more likely sites for chemical reactions.
For this compound, density functional theory (DFT) calculations could be employed to determine the BDEs for various bonds, such as the S-N, S-C, C-C, and C-H bonds. These calculations would help identify the weakest bond and predict the initial steps of thermal decomposition or radical-initiated reactions. psu.edu For example, under certain conditions, the S-N or S-C bond might be the most labile. Recent studies have explored the electrochemical cleavage of N-C bonds in sulfonamides, highlighting how reaction conditions can dictate which bond is broken. acs.org
Understanding the BDEs is the first step in mapping potential reaction pathways. By calculating the energies of transition states and intermediates, a complete energy profile for a proposed reaction mechanism can be constructed. Quantum chemical studies on other sulfonamides have shown that factors like the hybridization of the nitrogen atom's lone pair can significantly influence the S-N bond length and, consequently, its strength and reactivity. nih.govacs.org A higher s-character in the nitrogen lone pair, often induced by structural strain, can lead to a longer and weaker S-N bond. nih.gov
Hypothetical Bond Dissociation Energy Data for this compound
The table below is a hypothetical representation of BDE values that could be calculated for this compound. Such data is critical for predicting its stability and degradation pathways.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-H (primary) | ~98 |
| C-H (secondary) | ~95 |
| C-C | ~85 |
| S-C | ~75 |
| S-N | ~70 |
| Note: This table contains estimated, illustrative values and is not based on specific computational results for this compound. |
This hypothetical data suggests that the S-N bond would be the most likely to break under thermal or radical conditions, initiating subsequent decomposition reactions. Such computational insights are invaluable for understanding drug metabolism, designing more stable molecules, or predicting the outcomes of chemical synthesis.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,4-Dimethylpentane-2-sulfonamide, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR for Detailed Structural Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton group. The integration of these signals would correspond to the number of protons in each group. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the alkyl chain's structure. For instance, protons closer to the sulfonamide group would appear at a lower field (higher ppm). The proton of the sulfonamide (-SO₂NH-) group itself is expected to appear as a broad singlet at a relatively high chemical shift. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom attached to the sulfur (C2) and the quaternary carbon (C4) would be readily identifiable. The symmetry in the 2,4-dimethylpentane (B89610) analogue suggests that the four methyl groups attached to the two chiral centers would have similar chemical environments. docbrown.info
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~1.2-1.4 | Doublet | 3H |
| CH (C2) | ~3.0-3.3 | Multiplet | 1H |
| CH₂ (C3) | ~1.6-1.9 | Multiplet | 2H |
| (CH₃)₂ (on C4) | ~0.9-1.0 | Singlet | 9H (tert-butyl) |
| NH (on S) | ~8.5-10.5 | Broad Singlet | 1H |
| Predicted ¹³C NMR Data | |
|---|---|
| Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~18-22 |
| C2 | ~55-65 |
| C3 | ~45-50 |
| C4 | ~30-35 |
| (CH₃)₂ (on C4) | ~28-32 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Information
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the proton on C2 and the protons of the adjacent C1 methyl group and the C3 methylene (B1212753) group, confirming the backbone connectivity of the pentane (B18724) chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum. For example, the proton multiplet at ~3.0-3.3 ppm would show a correlation to the carbon signal at ~55-65 ppm, confirming their assignment as C2-H.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²J_CH and ³J_CH). youtube.com This is particularly powerful for identifying connections across quaternary centers and heteroatoms. Key HMBC correlations would be expected between the C1 methyl protons and the C2 carbon, the C3 methylene protons and both C2 and C4, and importantly, between the protons on C2 and C3 and the sulfonamide nitrogen, which helps to piece together the entire molecular framework.
Expected 2D NMR Correlations
| Technique | Expected Key Correlations |
|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3 |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H5 ↔ C5 |
| HMBC | H1 ↔ C2, H3 ↔ C2, H3 ↔ C4, H5 ↔ C4 |
Dynamic NMR Spectroscopy for Conformational Exchange Processes and Barrier Determinations
The structure of this compound features several single bonds around which rotation can occur. The bulky tert-butyl group at the C4 position may introduce significant steric hindrance, potentially restricting rotation around the C2-C3 and C3-C4 bonds. Furthermore, rotation around the S-N bond in sulfonamides can sometimes be slow on the NMR timescale.
Dynamic NMR (DNMR) involves acquiring spectra at various temperatures. nih.gov By studying changes in the line shape of NMR signals as a function of temperature, it is possible to determine the rates of conformational exchange and calculate the activation energy barriers for these processes. nih.gov For this molecule, variable-temperature NMR could reveal if different conformers (rotamers) exist at low temperatures and coalesce into averaged signals as the temperature increases, providing valuable insight into its conformational dynamics.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the sulfonamide group and the alkyl C-H bonds. Key expected absorptions include strong, sharp peaks for the asymmetric and symmetric stretching of the S=O bonds, a peak for the N-H stretch, and another for the S-N stretch. The alkyl portion of the molecule would show characteristic C-H stretching and bending vibrations. docbrown.infodocbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. cardiff.ac.uk While the polar S=O and N-H bonds would give strong IR signals, the more symmetric vibrations and the C-C backbone of the alkyl chain might be more prominent in the Raman spectrum. researchgate.net Comparing IR and Raman spectra can help in assigning vibrational modes, especially in determining the molecule's symmetry and conformational state in different phases. nsf.govmdpi.com
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3200 | Medium |
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |
| S=O Asymmetric Stretch | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | 1160 - 1120 | Strong |
| S-N Stretch | 950 - 900 | Medium |
| C-H Bend (Alkyl) | 1470 - 1365 | Medium-Strong |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis for Molecular Formula and Structural Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision. nih.gov This allows for the unambiguous determination of the molecular formula (C₇H₁₇NO₂S), distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: In the mass spectrometer, the molecular ion is subjected to energy that causes it to break apart into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. For sulfonamides, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.govnih.gov Other likely fragmentations for this compound would involve cleavage of the alkyl chain, such as the loss of a tert-butyl radical (•C(CH₃)₃, 57 mass units) or an isobutyl radical, leading to stable carbocations. docbrown.info
Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 191 | [C₇H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |
| 176 | [C₆H₁₄NO₂S]⁺ | Loss of •CH₃ (M - 15) |
| 134 | [C₇H₁₆N]⁺ | Loss of •SO₂H (M - 65) |
| 127 | [C₇H₁₇N]⁺ | Loss of SO₂ (M - 64) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Future Research Directions for 4,4 Dimethylpentane 2 Sulfonamide
Exploration of Undiscovered or Low-Yielding Synthetic Pathways
The synthesis of 4,4-Dimethylpentane-2-sulfonamide is not yet established with high-yielding, well-documented methods. Future research must therefore focus on the discovery and optimization of viable synthetic routes. The primary challenge lies in the construction of the key sulfonyl chloride intermediate or in the direct amination of a suitable precursor bearing the bulky 4,4-dimethylpentane backbone.
Initial exploration would likely involve traditional methods, such as the reaction of 4,4-dimethylpentane-2-sulfonyl chloride with ammonia (B1221849). However, the synthesis of this sulfonyl chloride itself is a research objective. Standard approaches like the oxidative chlorination of the corresponding thiol (4,4-dimethylpentane-2-thiol) could be investigated, though such methods can be hazardous and may lack substrate specificity. researchgate.net
Alternative and potentially undiscovered pathways represent a more innovative research direction. These could include:
Direct C-H Sulfonamidation: Investigating the direct conversion of 3,3-dimethylpentane (B146829) at the second carbon position to a sulfonamide. This is a significant challenge due to the relative inertness of the C-H bond and the need for highly selective catalysts.
Reductive Coupling Methods: Exploring the coupling of a nitro-precursor, such as 2-nitro-4,4-dimethylpentane, with a sulfur source like sodium bisulfite. researchgate.net
Organometallic Routes: The use of organometallic intermediates, such as a Grignard reagent derived from 2-chloro-4,4-dimethylpentane, with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)). rsc.org This approach can sometimes result in low yields, especially with sterically hindered Grignard reagents, making it a pathway that requires significant optimization. rsc.org
One-Pot Synthesis from Alcohols: Developing a method for the direct conversion of 4,4-dimethylpentan-2-ol to the target sulfonamide, potentially via a domino dehydrogenation-condensation-hydrogenation sequence using specialized catalysts. acs.org
Low-yielding pathways are an expected outcome of initial synthetic explorations. These can provide valuable insights into competing side reactions, such as elimination reactions favored by the bulky t-butyl group, or steric hindrance impeding the approach of the amine to the sulfur center. A systematic study of these low-yielding routes is crucial for rational optimization and the development of more efficient second-generation syntheses.
| Proposed Synthetic Pathway | Key Reactants | General Reaction Type | Potential Challenges & Research Focus |
| Traditional Sulfonylation | 4,4-dimethylpentane-2-sulfonyl chloride, Ammonia | Nucleophilic Substitution | Synthesis and stability of the sulfonyl chloride intermediate. |
| Thiol Oxidation | 4,4-dimethylpentane-2-thiol, Oxidant, Chlorine source | Oxidative Chlorination | Use of hazardous reagents, potential for over-oxidation. researchgate.net |
| Reductive Coupling | 2-nitro-4,4-dimethylpentane, Sodium Sulfite | Reduction / Condensation | Availability of the nitro-precursor, reaction efficiency. researchgate.net |
| Organometallic Approach | Grignard of 2-halo-4,4-dimethylpentane, DABSO, Amine | Nucleophilic Addition | Potential for low yields due to steric hindrance, side reactions. rsc.org |
| Direct Conversion from Alcohol | 4,4-dimethylpentan-2-ol, Sulfonamide Source, Catalyst | Catalytic C-N Coupling | Catalyst development, reaction selectivity and efficiency. acs.org |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Given the lack of extensive experimental data, advanced computational modeling offers a powerful and resource-efficient avenue to explore the properties and reactivity of this compound. In silico methods can guide experimental work by predicting molecular characteristics and identifying the most promising synthetic strategies.
Future research should employ a multi-faceted computational approach:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to determine the molecule's fundamental properties. scite.ai This includes its three-dimensional structure, bond energies, vibrational frequencies (for correlation with future IR and Raman spectroscopy), and electronic properties such as the electrostatic potential surface and HOMO-LUMO energy gap, which provide insights into its kinetic stability and reactivity.
Reaction Pathway Modeling: Computational modeling can be used to map the energy profiles of the proposed synthetic routes from Section 7.1. By calculating the transition state energies for different pathways, researchers can predict which reactions are most likely to be successful and identify potential high-energy intermediates or side products that could lead to low yields.
Machine Learning for Synthesis Prediction: As the chemistry of sulfonamides is broadly studied, machine learning models can be trained on existing reaction databases to predict the outcome of synthesizing this compound under various conditions. digitellinc.com Such models can help prioritize experimental efforts by identifying combinations of reactants, catalysts, and solvents with the highest probability of success. digitellinc.com
Predictive Bioactivity and Property Modeling: While no biological target is known, computational tools can predict physicochemical properties relevant to drug discovery, such as solubility, lipophilicity (logP), and potential for membrane permeability. Furthermore, should a relevant biological target be identified, molecular docking and molecular dynamics (MD) simulations could be employed to predict binding affinity and mode of interaction, guiding future medicinal chemistry efforts. mdpi.comnih.gov
| Computational Method | Predicted Property for this compound | Impact on Research and Development |
| Density Functional Theory (DFT) | Optimized 3D geometry, electronic structure, vibrational spectra. | Provides foundational data for reactivity analysis and aids in structural confirmation with experimental spectra. scite.ai |
| Transition State Theory | Activation energies and reaction coordinates for synthetic pathways. | Allows for the a priori assessment of synthetic feasibility and helps rationalize experimental outcomes (e.g., low yields). |
| Machine Learning (ML) Models | Probability of reaction success for various synthetic protocols. | Prioritizes experimental resources towards the most promising synthetic routes, accelerating discovery. digitellinc.com |
| Molecular Dynamics (MD) | Conformational flexibility and interactions with potential biological targets. | Informs on the dynamic behavior of the molecule and can predict the stability of ligand-protein complexes. mdpi.com |
Integration with Emerging Methodologies in Sustainable Organic Synthesis
The synthesis of any new chemical entity provides an opportunity to incorporate modern principles of green and sustainable chemistry from the outset. Future research on this compound should prioritize the development of environmentally benign synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous materials.
Key sustainable methodologies to be explored include:
Green Solvents and Aqueous Media: Traditional sulfonamide synthesis often relies on chlorinated volatile organic compounds (VOCs). A significant research direction would be to adapt the synthesis to greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ideally, water. sci-hub.setandfonline.com Facile syntheses of other sulfonamides have been achieved in water, sometimes using only an inorganic base for pH control and allowing for simple product isolation by filtration. rsc.org
Mechanochemistry (Solvent-Free Synthesis): Mechanochemical methods, such as ball-milling, offer a powerful way to conduct reactions in the absence of bulk solvents. rsc.org A future study could investigate the solid-state reaction of a disulfide or sulfonyl chloride precursor with a solid amine source, prompted by an inorganic reagent. This approach drastically reduces solvent waste and can sometimes lead to novel reactivity. rsc.org
Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and superior scalability compared to traditional batch processing. acs.orgnih.gov A flow reactor could be designed for the synthesis of this compound, allowing for precise control over reaction time and temperature. This would be particularly advantageous if a hazardous or unstable intermediate is involved, as it would be generated and consumed in small quantities continuously. acs.org
Catalytic Innovations: Research should focus on replacing stoichiometric reagents with catalytic alternatives. This includes the development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, which have been used for related C-N bond formations and can be easily removed from the reaction mixture. acs.org Another avenue is the use of photoredox or electrochemical catalysis to drive the reaction under mild conditions, avoiding harsh oxidants or reductants.
| Sustainable Approach | Specific Technique/Methodology | Potential Benefit for Synthesis |
| Green Solvents | Synthesis in water or bio-based solvents like 2-MeTHF. | Reduces environmental impact from VOCs; simplifies workup. tandfonline.comrsc.org |
| Solvent-Free Reactions | Mechanosynthesis via ball-milling. | Eliminates bulk solvent waste; enhances reaction efficiency. rsc.org |
| Process Intensification | Continuous flow synthesis in micro- or meso-reactors. | Improves safety, scalability, and control over reaction parameters. acs.orgnih.gov |
| Advanced Catalysis | Use of recyclable magnetic nanocatalysts or electro/photocatalysis. | Minimizes inorganic waste and allows for milder reaction conditions. acs.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4,4-Dimethylpentane-2-sulfonamide with high purity?
- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine precursor. Key steps include:
- Catalyst selection : Avoid transition metal catalysts to prevent contamination (common in sulfonamide synthesis). Use base scavengers like triethylamine to neutralize acid byproducts .
- Purification : Employ column chromatography or recrystallization to isolate high-purity product. Monitor reaction progress via TLC or HPLC to optimize yield and purity .
- Challenges : Excess base usage may complicate purification due to solubility issues. Alternative eco-friendly methods (e.g., solvent-free conditions) are under exploration .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Focus on distinguishing methyl groups (δ 1.2–1.5 ppm for CH₃) and sulfonamide protons (δ 7–8 ppm for NH in DMSO-d₆). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹.
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns. Compare with computational predictions for accuracy .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Moisture sensitivity : Store in desiccators under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid prolonged exposure to temperatures >100°C .
- Light sensitivity : UV-Vis studies may reveal photodegradation; use amber vials for long-term storage.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR/X-ray data with computational models (DFT) to identify structural anomalies .
- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles. Compare with Cambridge Structural Database entries for sulfonamides .
- Contradiction analysis : Apply iterative hypothesis testing (e.g., varying reaction conditions) to isolate variables causing discrepancies .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in studying this compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials). Compare with experimental IR/NMR data .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays to correlate binding affinity with functional groups .
- MD simulations : Assess stability of sulfonamide-protein complexes in aqueous environments over 100 ns trajectories .
Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified alkyl chains or sulfonamide substituents. Test bioactivity (e.g., enzyme inhibition) to map functional group contributions .
- Data integration : Use multivariate analysis (PCA, PLS) to correlate physicochemical properties (logP, pKa) with activity.
- Advanced assays : Employ SPR (surface plasmon resonance) to quantify binding kinetics or CRISPR-Cas9 screens to identify cellular targets .
Key Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
